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Compound of Interest

Compound Name: BAY-5516

Cat. No.: B12387193

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the pharmacodynamic properties and
mechanism of action of BAY-5516, a novel, orally bioavailable covalent inverse agonist of the
Peroxisome Proliferator-Activated Receptor Gamma (PPARYy). BAY-5516 is under investigation
for its therapeutic potential in conditions driven by hyperactivated PPARy, such as luminal
bladder cancer.

Core Mechanism of Action

BAY-5516 functions as a covalent inverse agonist of PPARYy, a ligand-activated transcription
factor that plays a crucial role in adipogenesis, lipid homeostasis, and inflammation. Unlike
PPARYy agonists which activate the receptor and promote the recruitment of transcriptional
coactivators, BAY-5516 induces a conformational change in the PPARYy ligand-binding domain
(LBD) that enhances the recruitment of a transcriptionally repressive complex.[1] This
stabilization of the PPARYy-corepressor interaction leads to the repression of canonical PPARy

target gene expression.

The primary molecular mechanism involves the covalent binding of BAY-5516 to a uniquely
positioned cysteine residue within the PPARy LBD. Structural studies of related compounds
from the same 4-chloro-6-fluoroisophthalamide series reveal that this covalent modification,
combined with specific non-covalent interactions, locks the receptor in a conformation that
favors binding to corepressors such as NCOR1 and NCOR2 (Nuclear Receptor Corepressor 1
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and 2).[1][2] This contrasts with the agonist-bound state, where the receptor conformation
promotes the dismissal of corepressors and the recruitment of coactivators.
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Pharmacodynamic Profile: Quantitative Data

BAY-5516 has been characterized in a variety of biochemical and cellular assays to quantify its
potency and efficacy as a PPARYy inverse agonist. The following table summarizes the key
quantitative data available from public-domain research.
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Assay Type Parameter Value Target/System  Reference
Biochemical

IC50 6.1+3.6 nM PPARY --INVALID-LINK--
Assay

[3] (Data for

Cellular Reporter GAL4-hPPARYy- analogous
IC50 (hPPARY) 0.40 nM
Assay LBD compound BAY-
4931)

[3] (Data for

Cellular Reporter GAL4-hPPARYy- analogous
Emax (hPPARY) 100%
Assay LBD compound BAY-
4931)
(Data for
Proliferation Urothelial Cancer  analogous
GI50 6 nM - >500 nM )
Assay Cell Lines compound FX-
909)

Comparable to PPARYy Target

In Vivo Studies PD Regulation )
SR10221 Gene Expression

Note: Specific quantitative data for BAY-5516 is limited in publicly accessible literature. Data
from highly analogous compounds from the same discovery programs are included for context
and are noted as such.

Key Experimental Protocols

The following protocols are based on methodologies described for the characterization of BAY-
5516 and closely related covalent PPARYy inverse agonists.

TR-FRET PPARYy Corepressor Recruitment Assay

This biochemical assay quantifies the ability of a compound to promote the interaction between
the PPARYy Ligand-Binding Domain (LBD) and a corepressor peptide.

Objective: To measure the EC50 and Emax of BAY-5516 for inducing the recruitment of an
NCOR2 peptide to the PPARy LBD.
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Methodology:

e Reagents:

[¢]

GST-tagged human PPARy-LBD

[¢]

Terbium (Tb)-labeled anti-GST antibody (FRET donor)

[e]

Fluorescein-labeled peptide derived from the corepressor NCOR2 (FRET acceptor)

o

BAY-5516 serially diluted in DMSO

[¢]

Assay Buffer (e.g., TR-FRET buffer)
e Procedure:

1. Add PPARy-LBD and Th-anti-GST antibody to a low-volume 384-well plate and incubate
to allow for antibody-LBD binding.

2. Add serial dilutions of BAY-5516 or vehicle control (DMSO) to the wells.
3. Add the fluorescein-labeled NCOR2 peptide to initiate the recruitment reaction.

4. Incubate the plate at room temperature, protected from light, for a defined period (e.g., 1-2
hours).

5. Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal
using a suitable plate reader (Excitation: 340 nm, Emission: 495 nm and 520 nm).

o Data Analysis:
1. Calculate the ratio of the acceptor signal (520 nm) to the donor signal (495 nm).

2. Normalize the data to a positive control (e.g., a known inverse agonist like T0070907) and
a negative vehicle control.

3. Plot the normalized signal against the logarithm of the compound concentration and fit the
data using a four-parameter sigmoidal dose-response curve to determine EC50 and Emax
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values.

Prepare Reagents:
- PPARy-LBD (GST-tagged)
- Tb-anti-GST (Donor)
- Fluorescein-NCOR?2 (Acceptor)
- BAY-5516 Dilutions

Incubate PPARy-LBD
with Tbh-anti-GST

Add BAY-5516 Dilutions
to Assay Plate

Add Fluorescein-NCOR2
Peptide

Incubate at RT

Read TR-FRET Signal
(Ex: 340nm, Em: 495/520nm)

Analyze Data:
- Calculate Signal Ratio
- Normalize to Controls

- Generate Dose-Response Curve
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Cellular PPARYy Target Gene Reporter Assay

This cell-based assay measures the functional consequence of PPARYy inverse agonism by
quantifying the repression of a PPARy-driven reporter gene.

Objective: To determine the IC50 and Emax of BAY-5516 for the repression of PPARy
transcriptional activity in a relevant cell line.

Methodology:

e Cell Line: A human bladder cancer cell line (e.g., RT112) stably transfected with a reporter
construct. The construct contains a PPARYy response element (PPRE) from a target gene
promoter (e.g., FABP4) driving the expression of a reporter enzyme (e.g., NanoLuc
luciferase).

e Procedure:

1. Seed the engineered reporter cells into 96-well or 384-well plates and allow them to
adhere overnight.

2. Treat the cells with serial dilutions of BAY-5516 or vehicle control (DMSO). To measure
inverse agonism, cells are typically co-treated with a sub-maximal concentration of a
PPARYy agonist (e.g., Rosiglitazone) to induce a baseline reporter signal.

3. Incubate the cells for a specified period (e.g., 24-48 hours) to allow for changes in gene
expression.

4. Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for
luciferase) using a plate reader.

5. A parallel assay (e.g., CellTiter-Glo) can be performed to measure cell viability and
normalize for cytotoxicity.

o Data Analysis:

1. Normalize the reporter signal to the cell viability data.
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2. Express the data as a percentage of the signal from the agonist-only treated cells (0%
inhibition) and vehicle-only cells (100% inhibition).

3. Plot the percent inhibition against the logarithm of the compound concentration and fit the
data using a four-parameter sigmoidal dose-response curve to determine IC50 and Emax
values.

In Vivo Pharmacodynamics

In vivo studies have demonstrated that BAY-5516 and its analogs lead to the
pharmacodynamic regulation of PPARYy target gene expression. These experiments typically
involve administering the compound to tumor-bearing animal models (e.g., urothelial cancer
xenografts) and subsequently measuring the expression of known PPARYy target genes in the
tumor tissue via methods like quantitative PCR (qPCR) or RNA-seq. The goal is to establish a
dose-dependent relationship between compound exposure and target engagement in a
physiological setting. While specific quantitative outcomes for BAY-5516 are not detailed in
available literature, its activity is reported to be comparable to other known inverse agonists like
SR10221.

Selectivity and Preclinical Development

An important aspect of the pharmacodynamic profile of BAY-5516 is its selectivity. As part of
the 4-chloro-6-fluoroisophthalamide series, it was designed for high selectivity for PPARy over
other related nuclear receptors, such as PPARa and PPARS. This selectivity is achieved
through a combination of the covalent binding mechanism to the unique cysteine residue and
specific interactions within the ligand-binding pocket. The low reactivity of the covalent warhead
further contributes to a favorable selectivity profile, minimizing off-target interactions. These
properties, combined with oral bioavailability, position BAY-5516 as a valuable tool for further in
vivo studies to explore the therapeutic potential of PPARYy inverse agonism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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